molecular formula C19H25ClN4O3S B11187082 3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11187082
M. Wt: 424.9 g/mol
InChI Key: HBGPTBPYDKDYJP-UHFFFAOYSA-N
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Description

“3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one” is a complex organic compound that features a triazole ring, a piperidine ring, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds would require scalable and cost-effective methods. This might involve continuous flow chemistry or other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the triazole ring.

    Reduction: Reduction reactions could be used to modify the sulfonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, particularly in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
  • 3-(1-((3-bromophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Uniqueness

The uniqueness of “3-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H25ClN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

5-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-4-cyclopentyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H25ClN4O3S/c1-22-19(25)24(16-6-2-3-7-16)18(21-22)14-9-11-23(12-10-14)28(26,27)17-8-4-5-15(20)13-17/h4-5,8,13-14,16H,2-3,6-7,9-12H2,1H3

InChI Key

HBGPTBPYDKDYJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C4CCCC4

Origin of Product

United States

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